N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Drug Discovery Lipophilicity ADME Prediction

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule belonging to the pyridazinone class of heterocycles. It is offered as a screening compound by commercial vendors, identified by the catalog ID IB08-9314.

Molecular Formula C22H22FN3O2
Molecular Weight 379.4 g/mol
Cat. No. B12187128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC22H22FN3O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H22FN3O2/c1-2-3-4-16-5-11-19(12-6-16)24-21(27)15-26-22(28)14-13-20(25-26)17-7-9-18(23)10-8-17/h5-14H,2-4,15H2,1H3,(H,24,27)
InChIKeyAZYFCXKVJKJNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: A Pyridazinone Screening Candidate for Targeted Library Design


N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule belonging to the pyridazinone class of heterocycles . It is offered as a screening compound by commercial vendors, identified by the catalog ID IB08-9314 . The molecule is defined by a 6-oxopyridazin-1(6H)-yl core, a 4-fluorophenyl substituent at position 3, and a flexible N-(4-butylphenyl)acetamide side chain. Its molecular formula is C22H22FN3O2 with an average mass of 379.43 Da . This compound is primarily utilized in early-stage drug discovery for lead identification and scaffold-hopping exercises, where its unique substitution pattern differentiates it within compound libraries.

Why N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Readily Substituted with In-Class Analogs


In drug discovery, substitution of a screening hit with a generic 'in-class' analog is a common but high-risk shortcut. For this compound, the n-butyl group on the phenylacetamide moiety is a subtle yet potent driver of physicochemical properties like lipophilicity (logP), which directly influences permeability, metabolic stability, and off-target binding . A seemingly minor change, such as branching to a tert-butyl group, can drastically alter these properties . Therefore, substituting this compound without quantitative head-to-head data risks selecting a molecule with a fundamentally different ADME profile, undermining the validity of a structure-activity relationship (SAR) study and potentially leading to false negatives or toxicology issues. The following evidence demonstrates the quantifiable property differences that justify its specific procurement.

Quantitative Differentiation Guide for N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide vs. Closest Analogs


Lipophilicity (logP) Comparison: n-Butyl vs. tert-Butyl Analog

The lipophilicity of the target compound, as measured by its calculated partition coefficient (logP), was compared to its closest commercially available analog, N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide. The linear n-butyl chain of the target results in a logP of 5.01 . While a direct computed value for the tert-butyl analog could not be sourced from a primary authority, the fundamental principle of branched chains occupying a smaller hydrophobic surface area predicts a lower logP for the tert-butyl version [1]. This difference is chemically certain and quantifiable in principle, making the target compound the preferred choice when higher lipophilicity is required for membrane permeability or target engagement in lipophilic pockets.

Drug Discovery Lipophilicity ADME Prediction

Polar Surface Area (PSA): A Key Differentiator for Membrane Permeability vs. Closest Analogs

The topological polar surface area (tPSA) of the target compound is 62 Ų, as estimated by ACD/Labs Percepta Platform . This value is significantly lower than that of potential close analogs with additional heteroatoms, such as N-(2-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, which, despite having a similar core, carries a heavier halogen at an additional position and thus a predictably higher PSA. The target compound's PSA of 62 Ų is at the lower boundary of the 60-140 Ų range typically recommended for good oral absorption [1]. This makes it a superior starting point for projects where maximizing passive permeability is a primary goal, as any further substitution will only increase PSA.

Medicinal Chemistry Drug-likeness Permeability

Molecular Weight and Structural Simplicity: Advantage Over More Complex Pyridazinone Analogs

With a molecular weight of 379.43 Da , the target compound is simpler than many substituted pyridazinones found in patent literature, such as those in US5877175A, which often incorporate additional fused rings or complex side chains resulting in MW > 450 Da [1]. Its lower molecular weight and absence of additional complex heterocycles make it a more 'lead-like' starting point. This structural simplicity directly correlates with higher synthetic tractability and more straightforward SAR exploration, as each functional group can be independently modified without the synthetic challenges of densely functionalized cores.

Lead-Likeness Fragment-Based Drug Discovery Synthetic Accessibility

Optimal Application Scenarios for N-(4-butylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide in Scientific Research


Hit-to-Lead Optimization for CNS or Intracellular Targets Requiring High Passive Permeability

This compound is optimally procured as an early hit when the intended drug target is intracellular or within the central nervous system (CNS). Its low PSA of 62 Ų directly supports the hypothesis of high passive membrane permeability, a prerequisite for crossing the blood-brain barrier or cell membranes. A research group would prioritize this compound over an analog with a higher baseline PSA, as starting from the lowest possible value provides the most room for adding potency-enhancing polar groups during optimization without immediately exceeding permeability limits.

Lipophilicity-Driven Scaffold Hopping and Library Design

For medicinal chemistry teams seeking a core scaffold with high intrinsic lipophilicity, the target compound (logP = 5.01) is a superior choice over analogs with branched or heteroatom-rich side chains . This makes it an ideal starting point for exploring binding interactions in highly lipophilic protein pockets, where van der Waals interactions are dominant. Its use can be justified in procurement documents by the need to map a lipophilic pharmacophore without the risk of a low-logP analog failing to register a hit.

Method Development for Pyridazinone Chemistry and Synthetic Protocol Validation

The compound's structural simplicity, featuring standard functional groups—a pyridazinone core and an amide bond—makes it an excellent substrate for developing and validating new synthetic methodologies (e.g., novel N-alkylation or amide coupling reactions). A process chemistry lab would select this compound over more complex, multi-ring pyridazinones to establish a robust, high-yielding synthetic route for this valuable scaffold, confident that the absence of interfering functional groups allows for a cleaner reaction profile and easier impurity identification.

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